molecular formula C19H21N3S B2417176 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 380442-90-0

4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2417176
CAS RN: 380442-90-0
M. Wt: 323.46
InChI Key: TWRXEBAVSNHNNW-UHFFFAOYSA-N
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Description

4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, also known as BMT-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer treatment.

Mechanism of Action

The mechanism of action of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves the inhibition of tubulin polymerization, which is essential for cell division. 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol binds to the colchicine-binding site of tubulin, preventing the formation of microtubules and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been found to have a high degree of selectivity towards cancer cells, leading to minimal toxicity towards normal cells. In addition to its anti-cancer properties, 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory and antioxidant effects. 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has also been found to inhibit the production of reactive oxygen species, which are involved in the development of many diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is its high degree of selectivity towards cancer cells, leading to minimal toxicity towards normal cells. 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has also been found to have a good pharmacokinetic profile, making it a promising candidate for further development. However, one of the limitations of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. One area of focus is the optimization of the synthesis method to improve the yield and purity of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. Another area of interest is the investigation of the synergistic effects of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with other chemotherapeutic agents. In addition, the development of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol analogs with improved solubility and pharmacokinetic properties is another potential avenue for future research. Finally, the evaluation of the in vivo efficacy of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol in animal models is necessary to determine its potential as a cancer therapeutic.
Conclusion
In conclusion, 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a promising chemical compound with potential applications in cancer treatment. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been found to have a high degree of selectivity towards cancer cells and minimal toxicity towards normal cells. Future research should focus on the optimization of the synthesis method, investigation of synergistic effects with other chemotherapeutic agents, development of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol analogs with improved solubility and pharmacokinetic properties, and evaluation of its in vivo efficacy in animal models.

Synthesis Methods

The synthesis of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 4-butylbenzene-1,2-diamine and 4-methylbenzaldehyde in the presence of thiosemicarbazide. The reaction takes place in ethanol and requires refluxing for several hours. The resulting product is then purified using recrystallization with ethanol to obtain 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol in a pure form.

Scientific Research Applications

4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition to its anti-cancer properties, 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been investigated for its anti-inflammatory and antioxidant activities.

properties

IUPAC Name

4-(4-butylphenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S/c1-3-4-5-15-8-12-17(13-9-15)22-18(20-21-19(22)23)16-10-6-14(2)7-11-16/h6-13H,3-5H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRXEBAVSNHNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

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